1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18842563
Molecular Formula: C8H3Cl2F5OS
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3Cl2F5OS |
|---|---|
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | 1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H |
| Standard InChI Key | QKKRZNRQYZKHFL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The core structure of 1,2-dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene consists of a benzene ring with three distinct substituents:
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Chlorine atoms at positions 1 and 2,
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A difluoromethoxy group (-OCF₂H) at position 3,
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A trifluoromethylthio group (-SCF₃) at position 5.
This arrangement is confirmed by its IUPAC name, 1,2-dichloro-3-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, and its canonical SMILES representation: C1=C(C=C(C(=C1OC(F)F)Cl)Cl)SC(F)(F)F . The stereoelectronic effects of these groups create a polarized aromatic system, influencing its reactivity and intermolecular interactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₃Cl₂F₅OS | |
| Molecular Weight | 313.07 g/mol | |
| Boiling Point (predicted) | 222.3 °C | |
| Density (predicted) | 1.63 g/cm³ | |
| InChIKey | JLYHRKBIRYHESK-UHFFFAOYSA-N |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step halogenation and functionalization processes:
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Chlorination: Initial chlorination of the benzene ring at positions 1 and 2 using Cl₂ or SO₂Cl₂ under controlled conditions.
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Difluoromethoxy Introduction: Reaction with difluoromethoxylating agents such as HCF₂OCl or HCF₂OK, often catalyzed by transition metals.
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Trifluoromethylthio Incorporation: Electrophilic substitution or radical-mediated thiolation using SCF₃ donors like AgSCF₃ or CuSCF₃.
Critical parameters include temperature (typically 50–120 °C), solvent selection (polar aprotic solvents like DMF), and catalyst use (e.g., Pd for cross-coupling steps). Yields are optimized through iterative purification via column chromatography or crystallization.
Challenges in Isomer Control
Notably, the positional isomerism between 4- and 5-substituted derivatives requires precise regiochemical control. The provided sources exclusively describe the 5-(trifluoromethylthio) isomer, with no data available for the 4-position variant . This discrepancy suggests either a nomenclature error in the query or a gap in published research on the 4-substituted analog.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a predicted boiling point of 222.3 °C and a density of 1.63 g/cm³, consistent with its halogen-rich structure. Its low water solubility (<1 mg/mL) and high lipophilicity (LogP ≈ 3.59) are attributed to the trifluoromethylthio and difluoromethoxy groups, which enhance hydrophobic interactions .
Spectroscopic Characterization
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NMR: ¹⁹F NMR reveals distinct signals for -OCF₂H (δ ≈ -80 ppm) and -SCF₃ (δ ≈ -45 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.07 (M+H⁺) .
Chemical Reactivity and Applications
Electrophilic Substitution
The electron-deficient benzene ring undergoes nitration and sulfonation at the para position to the trifluoromethylthio group, guided by directing effects. For example, reaction with HNO₃/H₂SO₄ yields nitro derivatives, potential intermediates in drug synthesis.
Biological Activity
The trifluoromethylthio group enhances membrane permeability, making this compound a candidate for:
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Antimicrobial Agents: Preliminary studies suggest inhibition of bacterial enoyl-ACP reductase.
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Kinase Inhibitors: Structural analogs show activity against tyrosine kinases in cancer cell lines.
Comparison with Structural Analogs
1,2-Dichloro-3-[4-(trifluoromethoxy)phenyl]benzene
This analog (PubChem CID 134617673) replaces the -SCF₃ group with a -O(CF₃)Ph moiety, reducing lipophilicity (LogP ≈ 2.8) and altering bioactivity .
2,4-Dichloro-1-(difluoromethoxy)benzene
A simpler derivative (CAS 772-23-6) lacking the -SCF₃ group exhibits lower molecular weight (213.01 g/mol) and diminished thermal stability .
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